molecular formula C20H21N5O4 B2495467 N-(4-methoxyphenethyl)-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1396855-30-3

N-(4-methoxyphenethyl)-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2495467
M. Wt: 395.419
InChI Key: AWNYWAVEMIPWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that are of interest due to their potential biological activities and applications in medicinal chemistry. Compounds containing 1,2-dihydropyridine, oxadiazole, and azetidine units have been extensively studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.

Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions starting from readily available chemical precursors. A common approach might involve the condensation of an azetidine derivative with a suitable 1,2-dihydropyridin-3-yl and 1,2,4-oxadiazol-5-yl bearing entity, possibly through amidation or coupling reactions. For example, the synthesis of Met kinase inhibitors demonstrates the utilization of substituted 1,2-dihydropyridine carboxamides for biological activity (Gretchen M. Schroeder et al., 2009).

Molecular Structure Analysis

The molecular structure of such a compound would likely be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These methods provide detailed information on the molecular framework, functional groups, and stereochemistry.

Chemical Reactions and Properties

Compounds with oxadiazole and dihydropyridine units are known for their reactivity towards nucleophiles and electrophiles, respectively. The chemical behavior could include reactions such as nucleophilic substitution, electrophilic addition, and cycloaddition, depending on the surrounding functional groups and reaction conditions.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in biological systems. These properties are influenced by the molecular structure, particularly the presence of functional groups such as methoxy, carboxamide, and azetidine rings.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity, are determined by the compound's functional groups. The presence of the oxadiazole ring, for instance, could impart certain electrophilic characteristics, whereas the azetidine and dihydropyridine units might contribute to its nucleophilic properties.

For specific experimental details and results on "N-(4-methoxyphenethyl)-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide", dedicated synthetic and analytical studies would be necessary. The cited reference provides a glimpse into related research methodologies and findings that could be relevant to the study of such compounds (Gretchen M. Schroeder et al., 2009).

Scientific Research Applications

Synthesis and Antidiabetic Screening of Dihydropyridine Derivatives

A series of novel dihydropyridine derivatives have been synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay. These compounds were characterized by various spectroscopic methods and showed potential as antidiabetic agents (Lalpara et al., 2021).

Met Kinase Superfamily Inhibitor Development

Research into Met kinase inhibitors led to the discovery of potent and selective compounds with excellent in vivo efficacy in cancer models. This work provides valuable insights into the design of cancer therapeutics targeting the Met kinase pathway (Schroeder et al., 2009).

Anti-Inflammatory and Analgesic Agents from Visnaginone and Khellinone Derivatives

New heterocyclic compounds derived from visnaginone and khellinone were synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds showed significant potential as therapeutic agents (Abu‐Hashem et al., 2020).

Synthesis of a Rhein Analogue with Improved Exposure

The synthesis of a rhein analogue demonstrated an innovative approach to improving systemic exposure in drug development, potentially enhancing the therapeutic profile of osteoarthritis treatments (Owton et al., 1995).

Studies on HIV Integrase Inhibitors

Research on HIV integrase inhibitors utilized 19F-NMR spectroscopy to support drug discovery, highlighting the metabolic fate and excretion balance of lead compounds in preclinical models (Monteagudo et al., 2007).

Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives

The synthesis and in vitro cytotoxic evaluation of new pyrazole and pyrazolopyrimidine derivatives against Ehrlich Ascites Carcinoma cells provided insights into potential cancer therapies (Hassan et al., 2014).

Future Directions

Given the complexity of its structure, future research could explore its potential applications in drug discovery, medicinal chemistry, or other fields.


Please note that the information provided here is based on general knowledge and assumptions. For accurate details, consult scientific literature or specialized databases. 🌱


properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-28-15-6-4-13(5-7-15)8-10-22-20(27)25-11-14(12-25)19-23-17(24-29-19)16-3-2-9-21-18(16)26/h2-7,9,14H,8,10-12H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNYWAVEMIPWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.